Dimethyl (2R)-2-hydroxypentanedioate
Description
Dimethyl (2R)-2-hydroxypentanedioate is a chiral ester derivative of 2-hydroxypentanedioic acid, characterized by its methyl ester groups at the terminal carboxylic acid positions and a hydroxyl group at the (2R)-configured carbon (Fig. 1). This compound is structurally related to intermediates in biochemical pathways, such as the metabolism of glutaric acid derivatives, and has applications in medicinal chemistry as a precursor for synthesizing enzyme inhibitors. For instance, dibenzyl esters of 2-hydroxypentanedioate (both enantiomers) have been utilized in the synthesis of glutamate carboxypeptidase II (GCPII) inhibitors like ZJ-43, highlighting its role in modulating enzymatic activity .
Molecular Formula: C₇H₁₂O₅
Molecular Weight: 176.17 g/mol (calculated)
Key Features:
- Chiral center at C2 (R-configuration).
- Ester groups enhance lipophilicity compared to carboxylate salts.
Properties
IUPAC Name |
dimethyl (2R)-2-hydroxypentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511861 | |
| Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-98-9 | |
| Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2R)-2-hydroxypentanedioate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-hydroxypentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R)-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-ketopentanedioic acid or 2-carboxypentanedioic acid.
Reduction: Reduction of the ester groups can produce 2-hydroxy-1,5-pentanediol.
Substitution: Substitution reactions can lead to the formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2R)-2-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of dimethyl (2R)-2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The resulting products can participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl (2R)-2-hydroxypentanedioate belongs to a family of 2-hydroxypentanedioic acid derivatives. Below, it is compared to four analogs: diethyl 2-hydroxypentanedioate , disodium 2-hydroxypentanedioate , (R)-2-hydroxyglutaryl-1-CoA , and dibenzyl 2-hydroxypentanedioate .
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
Lipophilicity :
- Dimethyl and diethyl esters exhibit higher lipophilicity than the disodium salt, making them suitable for crossing biological membranes. The dibenzyl ester (C₁₉H₂₀O₅) has the highest lipophilicity due to aromatic groups .
- Disodium 2-hydroxypentanedioate, being ionic, is water-soluble and ideal for aqueous-phase reactions .
Stereochemical Impact :
- The (2R)-configuration in this compound is critical for its biological activity, as enantiomers often differ in target binding. For example, (R)-2-hydroxyglutaryl-1-CoA is a specific intermediate in lysine metabolism, whereas the (S)-enantiomer is inactive .
Applications :
- Ester Derivatives : Dimethyl and dibenzyl esters serve as synthetic intermediates. Dibenzyl esters are preferred in hydrogenation reactions due to easier deprotection .
- Coenzyme A Conjugate : (R)-2-Hydroxyglutaryl-1-CoA participates in mitochondrial acyl-CoA dehydrogenation, unlike simpler esters or salts .
Biological Activity
Dimethyl (2R)-2-hydroxypentanedioate, also known as dimethyl 2-hydroxypentanedioate, is an organic compound with the molecular formula CHO and a molecular weight of approximately 176.17 g/mol. This compound is notable for its structural properties, featuring two ester functional groups and a hydroxyl group, which contribute to its biological activity and potential applications in medicinal chemistry and organic synthesis.
The synthesis of this compound can be achieved through various methods, including esterification reactions involving 2-hydroxypentanedioic acid derivatives. The presence of the hydroxyl group allows for unique interactions with biological systems, particularly in metabolic pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activity, particularly in relation to enzyme modulation. Studies have shown that compounds similar to this compound can selectively influence the activity of oxygenases, which are crucial for various metabolic processes.
Enzyme Interaction Studies
- Oxygenase Activity : this compound has been implicated in modulating the activity of specific oxygenases involved in post-translational modifications of proteins. This modulation can affect metabolic pathways and cellular signaling processes.
- Case Study : A study focused on the interaction of various 2-oxoglutarate derivatives with human TET enzymes demonstrated that certain derivatives could act as substrates or inhibitors, highlighting the potential for this compound to influence similar pathways .
Comparative Analysis with Related Compounds
This compound belongs to a class of compounds that share structural similarities with other diesters and hydroxy acids. Below is a comparison table highlighting similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethyl 2-oxoglutarate | CHO | Key intermediate in metabolic pathways. |
| Dimethyl malonate | CHO | Commonly used as a building block in organic synthesis. |
| Dimethyl succinate | CHO | Used in producing biodegradable polymers. |
The unique hydroxyl group in this compound distinguishes it from its analogs, allowing it to engage in specific biological interactions that may not be possible for other compounds.
Applications in Drug Development
Due to its biological activity, this compound is being explored for potential applications in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic interventions targeting metabolic disorders.
Research Findings
- Metabolic Pathways : Research has indicated that derivatives of 2-hydroxypentanedioic acid can influence metabolic pathways by modulating enzyme activities . Such findings suggest that this compound could play a role in therapeutic strategies aimed at diseases related to metabolic dysregulation.
- Safety and Toxicity : Preliminary studies on the safety and toxicity profile of this compound indicate that it exhibits low toxicity levels, making it a promising candidate for further investigation .
Q & A
Q. What statistical methods are critical for analyzing multivariate data in studies involving this compound?
- Methodology : Principal Component Analysis (PCA) reduces dimensionality in spectroscopic or chromatographic datasets. Design of Experiments (DOE) tools (e.g., Minitab) optimize reaction yield by identifying significant variables. Bayesian inference models quantify uncertainty in kinetic parameters .
Q. How can researchers address reproducibility challenges in enantioselective synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
